2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
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Overview
Description
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a sulfamoyl group, a carbamoyl group, a cyano group, and a dimethylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions:
Condensation Reactions: The formation of the cyano and dimethylamino groups often involves condensation reactions, where the reactants combine to form a larger molecule with the elimination of a small molecule, such as water or ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and precise addition of reagents.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE can be compared with other similar compounds, such as:
Sulfonamides: Compounds containing the sulfamoyl group, known for their antimicrobial properties.
Carbamates: Compounds with the carbamoyl group, used as pesticides and pharmaceuticals.
Cyano Compounds: Molecules containing the cyano group, often used in organic synthesis and as intermediates in chemical reactions.
The uniqueness of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H20N4O5S/c1-24(2)17-7-3-14(4-8-17)11-15(12-21)20(26)29-13-19(25)23-16-5-9-18(10-6-16)30(22,27)28/h3-11H,13H2,1-2H3,(H,23,25)(H2,22,27,28)/b15-11+ |
InChI Key |
AZPJJRMRBOCAFY-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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